molecular formula C21H16 B1194963 2,3-Dihydro-1H-benzo(a)cyclopent(H)anthracene CAS No. 7099-43-6

2,3-Dihydro-1H-benzo(a)cyclopent(H)anthracene

Cat. No. B1194963
CAS RN: 7099-43-6
M. Wt: 268.4 g/mol
InChI Key: UWKBDVGBSYVECO-UHFFFAOYSA-N
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Description

5,6-Cyclopenteno-1,2-benzanthracene is a member of phenanthrenes.

Scientific Research Applications

Synthesis and Structure-Mutagenicity Relationship

A study by Marrocchi et al. (2001) explored the synthesis of various benzo-annulated cyclopentaphenanthrenes, including 2,3-dihydro-1H-cyclopenta[a]chrysene. They conducted a structure analysis using NMR spectroscopy and assessed the mutagenic activity of the compounds, providing insights into the effects of benzoannulation and carbonyl function on mutagenicity (Marrocchi, Minuti, Morozzi, & Taticchi, 2001).

Fluorescent Chemosensors for Aluminum Ion

In 2019, Shree et al. described the synthesis of anthracene-bearing imidazoles, which included a derivative of 2-(2-Aminophenyl)-1H-benzimidazole integrated with anthracene. These compounds were used as efficient chemosensors for detecting Al3+ ions in living cells (Shree, Sivaraman, Siva, & Chellappa, 2019).

Novel Polycyclic Aromatic Systems Synthesis

Sangaiah et al. (1983) synthesized various isomers of benz(a)anthracene containing a cyclopenta-fused ring, which are of interest for bioactivation studies due to their predicted high activity. This research provided valuable information on the formation of fused five-membered rings and their potential applications (Sangaiah, Gold, & Toney, 1983).

Homogeneous Hydrogenation of Arenes

Borowski et al. (2001) conducted a study on the reaction of benzene and related compounds with dihydrogen, using a complex that leads to various hydrogenated products, including tetrahydroanthracene. This research has implications for understanding the hydrogenation process of aromatic hydrocarbons (Borowski, Sabo-Etienne, & Chaudret, 2001).

Cycloproparene Series Studies

Cooney and Halton (1996) worked on the cycloproparene series, leading to the preparation of cyclopropa-fused dibenzodioxin. This study contributed to the understanding of unstable and acid-sensitive compounds in the cycloproparene series (Cooney & Halton, 1996).

Benzene-Based Polyorganodisulfide Cathode Materials

Deng et al. (2006) designed and synthesized benzene-based organodisulfides, including a compound related to tetrathia-anthracene, as cathode materials for lithium batteries. Their work highlights the potential of these compounds in high-energy battery applications (Deng et al., 2006).

properties

CAS RN

7099-43-6

Product Name

2,3-Dihydro-1H-benzo(a)cyclopent(H)anthracene

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

IUPAC Name

pentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18,20-nonaene

InChI

InChI=1S/C21H16/c1-2-6-18-14(4-1)8-10-16-13-21-17(12-20(16)18)11-9-15-5-3-7-19(15)21/h1-2,4,6,8-13H,3,5,7H2

InChI Key

UWKBDVGBSYVECO-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C3=CC4=C(C=C3C=C2)C5=CC=CC=C5C=C4

Canonical SMILES

C1CC2=C(C1)C3=CC4=C(C=C3C=C2)C5=CC=CC=C5C=C4

Other CAS RN

7099-43-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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